molecular formula C18H17N3 B8040116 4,4',4''-Propane-1,2,3-triyltripyridine CAS No. 5421-79-4

4,4',4''-Propane-1,2,3-triyltripyridine

Cat. No.: B8040116
CAS No.: 5421-79-4
M. Wt: 275.3 g/mol
InChI Key: JCJAOOWIIGTYEH-UHFFFAOYSA-N
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Description

4,4’,4’'-Propane-1,2,3-triyltripyridine is a chemical compound with the molecular formula C18H17N3 It is characterized by three pyridine rings connected through a propane-1,2,3-triyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Propane-1,2,3-triyltripyridine typically involves the reaction of 4-methylpyridine with sulfur powder and concentrated hydrochloric acid. The mixture is heated to 120°C and stirred for 24 hours. After cooling, the product is isolated and purified to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for 4,4’,4’'-Propane-1,2,3-triyltripyridine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-Propane-1,2,3-triyltripyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

4,4’,4’'-Propane-1,2,3-triyltripyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4,4’,4’'-Propane-1,2,3-triyltripyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological availability and activity.

Comparison with Similar Compounds

    4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tripyridine: Similar structure but with an imidazole ring instead of a propane linker.

    2,4,5-Tris(4-pyridyl)imidazole: Contains three pyridine rings connected through an imidazole core.

Uniqueness: 4,4’,4’'-Propane-1,2,3-triyltripyridine is unique due to its propane-1,2,3-triyl linker, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(1,3-dipyridin-4-ylpropan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-7-19-8-2-15(1)13-18(17-5-11-21-12-6-17)14-16-3-9-20-10-4-16/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJAOOWIIGTYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CC2=CC=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279173
Record name 4,4',4''-propane-1,2,3-triyltripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-79-4
Record name NSC11503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',4''-propane-1,2,3-triyltripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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